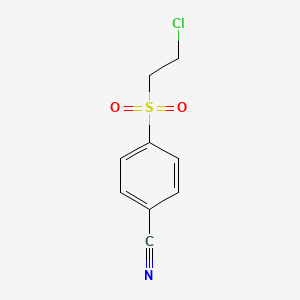

4-(2-Chloroethanesulfonyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethylsulfonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c10-5-6-14(12,13)9-3-1-8(7-11)2-4-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLOJWNTNFPUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Chloroethanesulfonyl Benzonitrile

Precursor Synthesis and Functional Group Introduction

The assembly of the target molecule necessitates robust methods for creating aryl sulfonyl chlorides and benzonitriles. These precursors are then combined and modified to yield the final product.

Aryl sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides and sulfonate esters. For a precursor to 4-(2-Chloroethanesulfonyl)benzonitrile, such as 4-cyanobenzenesulfonyl chloride, several synthetic routes are available.

Direct chlorosulfonylation is a common method for introducing a sulfonyl chloride group onto an aromatic ring. This reaction is a classic example of electrophilic aromatic substitution.

Reaction Mechanism : The process typically involves reacting the aromatic compound with chlorosulfonic acid (ClSO₃H). At lower temperatures, chlorosulfonic acid is in equilibrium, generating the highly electrophilic species, SO₂Cl⁺ stackexchange.com. This electrophile then attacks the aromatic ring, followed by rearomatization to yield the aryl sulfonyl chloride stackexchange.com. The reaction is sensitive to temperature; at higher temperatures, simple sulfonation to produce sulfonic acids can become a competing reaction stackexchange.com.

Application : For a substrate like benzonitrile (B105546), the cyano group is deactivating and meta-directing. Therefore, direct chlorosulfonylation of benzonitrile would primarily yield 3-cyanobenzenesulfonyl chloride. To obtain the desired 4-substituted pattern, one would need to start with a precursor that has an ortho, para-directing group which can later be converted to a nitrile, or utilize an alternative synthetic strategy.

An alternative, multi-step approach involves the synthesis of an aryl thioether or disulfide, which is then subjected to oxidative chlorination to form the sulfonyl chloride. This method offers flexibility in controlling the substitution pattern on the aromatic ring.

Thioether Formation : An aryl thioether precursor, such as 4-cyanophenyl thioether, can be prepared via nucleophilic aromatic substitution on a suitable precursor like 4-chlorobenzonitrile (B146240) with a thiol.

Oxidative Chlorination : The subsequent conversion of the thioether to the sulfonyl chloride is achieved using an oxidizing agent in the presence of a chlorine source. A common reagent for this transformation is chlorine gas in an aqueous acidic medium. A high-yielding, chromatography-free synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride has been demonstrated utilizing a thermal Newman-Kwart Rearrangement to form a thiocarbamate intermediate, followed by hydrolysis to a thiol, and finally oxidative chlorination orgsyn.org. The selective oxidation of thioethers to sulfoxides is also a well-established transformation, highlighting the stepwise oxidation potential of sulfur rsc.org.

Aryl sulfonic acids or their corresponding salts (e.g., sodium sulfonates) are common precursors to aryl sulfonyl chlorides.

Reaction Conditions : These compounds can be readily converted to the desired sulfonyl chlorides by treatment with chlorinating agents. Commonly used reagents for this purpose include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds by heating the sulfonic acid or its salt with an excess of the chlorinating agent, often in a suitable solvent or neat. This method is widely applicable and serves as a reliable route to various sulfonyl chlorides when the corresponding sulfonic acid is accessible.

The benzonitrile functional group is a key component of the target molecule. Its introduction onto an aromatic ring can be accomplished through several established cyanation methods, particularly using halogenated precursors.

The substitution of a halogen atom on an aromatic ring with a cyano group is a fundamental transformation in organic synthesis. The choice of method often depends on the substrate, desired reaction conditions, and tolerance of other functional groups.

Rosenmund-von Braun Reaction : This classic method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), typically at elevated temperatures in a polar aprotic solvent like DMF or NMP google.comepo.org. While effective, this reaction often requires harsh conditions and can generate significant copper-containing waste. A patented process for preparing 4-chloro-2-nitrobenzonitrile (B1583667) from 2,5-dichloronitrobenzene exemplifies this approach, achieving yields of around 73% by heating with CuCN in DMF at 165-170°C google.comepo.org.

Palladium-Catalyzed Cyanation : Modern cross-coupling chemistry offers milder and more versatile alternatives using palladium catalysts. These reactions can utilize various aryl halides (chlorides, bromides, iodides) and a range of cyanide sources nih.gov. The use of less toxic and easier-to-handle cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), has made this method more attractive for both laboratory and industrial applications nih.govorganic-chemistry.orgresearchgate.net. Palladium-catalyzed cyanations exhibit broad functional group tolerance and generally proceed under much milder conditions than the Rosenmund-von Braun reaction nih.gov. Catalyst systems often consist of a palladium source, such as Pd(OAc)₂, and a ligand, although practical ligand-free methods have also been developed organic-chemistry.orggoogle.com.

Table 1: Comparison of Palladium-Catalyzed Cyanation Conditions for Aryl Halides This table is interactive. You can sort and filter the data.

| Aryl Halide Type | Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1 mol%) | DMAC | 120 | 83-96 | organic-chemistry.org |

| Aryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ | NMP | Not specified | 83-96 | google.com |

| Aryl Chlorides | K₄[Fe(CN)₆] | Pd/coral reef nanocomposite | Water | Not specified | Good | researchgate.net |

| Aryl Bromides | Zn(CN)₂ | Pd(dba)₂/dppf | Not specified | Not specified | Not specified | researchgate.net |

| Heteroaryl Halides | K₄[Fe(CN)₆] | Pd precatalyst, ligand | Dioxane/Water | Not specified | up to 99 | nih.gov |

Strategies for Constructing the Benzonitrile Moiety

Transformation of Aromatic Carboxylic Acid Derivatives

The synthesis of this compound can be envisaged from aromatic carboxylic acid precursors, such as 4-cyanobenzoic acid. This approach leverages the carboxylic acid group as a handle for introducing the required sulfonyl functionality. A modern and efficient method for this transformation is decarboxylative halosulfonylation.

Recent advancements have demonstrated that aromatic carboxylic acids can be converted directly into their corresponding sulfonyl chlorides. princeton.edu This process often utilizes copper catalysis to facilitate the extrusion of carbon dioxide and the introduction of a sulfur dioxide group, which is subsequently chlorinated.

A plausible synthetic sequence starting from 4-cyanobenzoic acid would be:

Decarboxylative Chlorosulfonylation : The 4-cyanobenzoic acid is subjected to a reaction with a chlorosulfonating agent in the presence of a suitable catalyst. A copper-based system, for example, can mediate the conversion of the carboxylic acid to the corresponding 4-cyanobenzenesulfonyl chloride intermediate. princeton.edu

Formation of the 2-Chloroethanesulfonyl Group : The resulting 4-cyanobenzenesulfonyl chloride is a versatile intermediate. To form the final product, this intermediate can be reacted with a two-carbon source. One potential route is the addition of the sulfonyl chloride to ethylene, which can be promoted by a radical initiator or a transition metal catalyst. An alternative pathway involves the reduction of the sulfonyl chloride to a sodium sulfinate salt (sodium 4-cyanobenzenesulfinate), followed by nucleophilic alkylation with 1,2-dichloroethane (B1671644).

This strategy is advantageous as it utilizes readily available starting materials and employs functional group interconversion at a late stage of the synthesis.

Convergent and Divergent Synthetic Approaches for the Target Compound

Stepwise Functional Group Transformations and Assembly

A common and logical stepwise, or linear, approach involves building the molecule by sequential functionalization of a simpler aromatic scaffold. A representative pathway could begin with 4-halobenzonitrile (e.g., 4-bromobenzonitrile) and proceed through the formation of a carbon-sulfur bond followed by oxidation.

Key Synthetic Steps:

Thiolation/Sulfanylation : The synthesis can be initiated by introducing a sulfur nucleophile. 4-Bromobenzonitrile (B114466) can react with a protected thiol or a sulfide (B99878) salt. A more direct route involves reaction with sodium 2-hydroxyethanethiolate, followed by conversion of the hydroxyl group to a chloride, or directly with 2-chloroethanethiol.

Oxidation of the Sulfide Intermediate : The resulting sulfide, 4-((2-chloroethyl)thio)benzonitrile, is then oxidized to the target sulfone. This oxidation is a critical step and can be achieved using a variety of reagents and conditions, allowing for optimization of yield and purity. organic-chemistry.orgresearchgate.net

The following table summarizes various oxidation methods applicable to this step.

| Oxidizing Agent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid or other solvents, often with a metal catalyst (e.g., iron porphyrin). | Can be controlled to yield sulfoxide (B87167) or sulfone. | researchgate.net |

| Oxone® (Potassium Peroxymonosulfate) | Methanol/water or other polar solvents at room temperature. | Powerful oxidant, generally leads directly to the sulfone. | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) at 0°C to room temperature. | Stoichiometry dependent; excess m-CPBA yields the sulfone. | orientjchem.org |

| Molecular Oxygen (O₂) / Air | High temperature in a suitable solvent like dipropylene glycol dimethyl ether (DPDME). | Chemoselectivity can be switched between sulfoxide and sulfone by controlling temperature. | organic-chemistry.org |

One-Pot Reaction Protocols for Streamlined Synthesis

To improve process efficiency, reduce waste, and shorten reaction times, a one-pot protocol is highly desirable. While a specific one-pot synthesis for this compound is not widely documented, such a strategy can be designed by combining several steps of the linear synthesis.

A hypothetical one-pot approach could involve the reaction of 4-halobenzonitrile with a sulfur source and an alkylating agent, followed by in-situ oxidation. For instance, 4-bromobenzonitrile could be reacted with sodium sulfinate and 1,2-dichloroethane in a single reaction vessel using a copper catalyst to facilitate the C-S coupling. nanomaterchem.comgoogle.com More advanced one-pot methods could merge the formation of sulfonyl chlorides from carboxylic acids directly with their subsequent amination or alkylation. princeton.edu Such streamlined syntheses are a key goal in modern organic chemistry for creating complex molecules efficiently. nih.gov

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of the target compound and its precursors, offering routes that are more efficient, selective, and environmentally benign than stoichiometric methods.

Transition Metal Catalysis in Carbon-Carbon and Carbon-Sulfur Bond Formation

Transition metal catalysis is crucial for key bond-forming reactions in the synthesis of this compound.

C-CN Bond Formation (Cyanation) : The benzonitrile moiety itself is often synthesized using transition metal catalysis. The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide (e.g., 4-bromo or 4-chlorobenzene derivative) with a copper(I) cyanide, is a classic method. Modern variations utilize palladium or nickel catalysts, which often exhibit broader functional group tolerance and require milder reaction conditions. researchgate.net

C-S Bond Formation : The formation of the aryl-sulfone bond is frequently accomplished via transition metal-catalyzed cross-coupling reactions. A highly effective method is the coupling of an aryl halide (like 4-bromobenzonitrile) with a sulfinate salt (such as sodium 2-chloroethanesulfinate). Copper and palladium are the most common catalysts for this transformation. nanomaterchem.comgoogle.comorganic-chemistry.org The use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles has been reported as an efficient and recyclable catalyst for this type of coupling. nanomaterchem.com

The table below presents examples of catalytic systems for C-S bond formation.

| Catalyst System | Coupling Partners | Typical Conditions | Reference |

|---|---|---|---|

| CuI / L-proline sodium salt | Aryl Halide + Sulfinic Acid Salt | 80-95 °C in DMSO | google.com |

| Pd(OAc)₂ / Ligand | Aryl Halide/Triflate + Sulfinic Acid Salt | Varies with ligand and substrate. | organic-chemistry.org |

| CuFe₂O₄ Nanoparticles | Aryl Halide + Sulfonic Acid Salt | 60 °C in water | nanomaterchem.com |

Organocatalysis and Biocatalysis in Synthesis

While transition metal catalysis is dominant, organocatalysis and biocatalysis represent emerging green and sustainable alternatives for specific transformations. It is important to note that the target molecule, this compound, is achiral, and therefore stereoselective synthesis is not a direct objective.

Organocatalysis : Organocatalysis in the context of this molecule would likely focus on promoting specific reactions rather than inducing stereoselectivity. For instance, certain organic molecules can catalyze the oxidation of sulfides to sulfones. researchgate.net Phenalenyl-based molecules have been used as photoredox catalysts for the synthesis of aryl alkyl sulfones from tosylhydrazones, showcasing a transition-metal-free approach. rsc.org While not a primary route, these methods highlight the potential of organocatalysis in sulfone chemistry.

Biocatalysis : Biocatalysis offers a particularly green and highly selective method for the key oxidation step of a sulfide precursor to the final sulfone. researchgate.net Whole-cell microorganisms or isolated enzymes (oxidases or peroxidases) can perform this transformation under mild aqueous conditions with high efficiency, avoiding the use of harsh chemical oxidants. Numerous fungal and bacterial strains, such as Aspergillus ochraceus and Penicillium Funiculosum, have been identified as effective biocatalysts for oxidizing sulfides to their corresponding sulfones in high yields. orientjchem.org This biocatalytic approach is a prime example of applying green chemistry principles to the synthesis of sulfone-containing compounds.

Process Optimization and Scalability Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough examination of process optimization and scalability to ensure efficiency, safety, and economic viability. Key considerations revolve around the two probable primary stages of its synthesis: the formation of a 4-cyanobenzenesulfinate salt and its subsequent S-alkylation.

A plausible and widely utilized method for the synthesis of aryl alkyl sulfones is the alkylation of sulfinic acid salts. researchgate.net In the context of this compound, this would involve the reaction of a 4-cyanobenzenesulfinate salt with a suitable 2-chloroethylating agent.

Synthetic Route:

A potential pathway for the synthesis of this compound can be conceptualized in two main steps:

Formation of 4-Cyanobenzenesulfinate Salt: This intermediate can be prepared from 4-cyanobenzenesulfonyl chloride. The reduction of the sulfonyl chloride to the corresponding sulfinate salt is a critical step.

S-Alkylation of 4-Cyanobenzenesulfinate Salt: The resulting sulfinate salt is then reacted with a 2-chloroethylating agent, such as 1,2-dichloroethane or 1-bromo-2-chloroethane, to yield the final product, this compound. The alkylation of magnesium sulfinates, which can be generated from organomagnesium intermediates and sulfur dioxide, presents a viable route for sulfone synthesis. nih.gov

Process Optimization

Optimizing the production process involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key Optimization Parameters for Alkylation of Sulfinates:

| Parameter | Considerations and Optimization Strategies |

| Solvent | The choice of solvent is crucial as it affects the solubility of reactants and the reaction rate. Aprotic polar solvents are often preferred for this type of alkylation. |

| Temperature | Reaction temperature significantly influences the reaction kinetics. An optimal temperature must be determined to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product. |

| Reactant Concentration | The concentration of the 4-cyanobenzenesulfinate salt and the 2-chloroethylating agent can impact the reaction rate and selectivity. A molar ratio favoring the alkylating agent might be employed to ensure complete conversion of the sulfinate. |

| Catalyst | While not always necessary, the use of a phase-transfer catalyst can be beneficial, especially in biphasic reaction systems, to enhance the reaction rate. |

| Reaction Time | Monitoring the reaction progress is essential to determine the optimal reaction time for achieving maximum conversion. |

| Work-up and Purification | The purification process, which may involve extraction, crystallization, or chromatography, needs to be optimized to obtain the desired purity of this compound efficiently. |

Scalability Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed.

Key Scalability Factors:

| Factor | Challenges and Mitigation Strategies |

| Heat Management | The alkylation reaction may be exothermic. Efficient heat dissipation is critical on a large scale to prevent thermal runaways. The use of jacketed reactors with efficient cooling systems is essential. Continuous flow reactors can also offer better heat management compared to batch reactors. mdpi.com |

| Mass Transfer | Ensuring efficient mixing of reactants is crucial for achieving consistent reaction rates and yields. The design of the reactor and the agitation system are important considerations. |

| Safety | A thorough hazard and operability (HAZOP) analysis should be conducted to identify and mitigate potential safety risks associated with the handling of raw materials, intermediates, and the final product. The corrosive nature of some reagents may require specialized equipment. mdpi.com |

| Raw Material Sourcing | The availability and cost of starting materials, such as 4-cyanobenzenesulfonyl chloride and the 2-chloroethylating agent, are significant factors in the economic viability of the large-scale production process. |

| Waste Management | The process should be designed to minimize waste generation. An efficient work-up and purification procedure can reduce the volume of waste streams. The development of environmentally benign processes is a key consideration. |

| Process Control | Implementing robust process analytical technology (PAT) and automation can ensure consistent product quality and process safety. mdpi.com Continuous manufacturing, utilizing technologies like continuous stirred-tank reactors (CSTRs), can offer significant advantages in terms of process control, safety, and spacetime yield. mdpi.com |

Chemical Reactivity and Transformation Pathways of 4 2 Chloroethanesulfonyl Benzonitrile

Reactions Involving the Sulfonyl Chloride Functionality

The sulfonyl chloride group is a versatile functional group in organic synthesis, primarily serving as an excellent leaving group in nucleophilic substitution reactions. It can also participate in radical-mediated transformations.

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

Nucleophilic substitution at the sulfonyl sulfur is the most common reaction pathway for arenesulfonyl chlorides. wikipedia.org The mechanism is generally considered to be a two-step addition-elimination process, proceeding through a transient, pentacoordinate sulfurane-like intermediate. The highly electropositive sulfur atom is readily attacked by nucleophiles, leading to the displacement of the chloride ion. askfilo.com

Arenesulfonyl chlorides react readily with primary and secondary alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield sulfonic esters (sulfonates). askfilo.comvaia.com The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction. vaia.com This reaction is a standard method for converting an alcohol into a derivative with a good leaving group (the sulfonate group), which can then be used in subsequent substitution or elimination reactions. vaia.com The reaction with 4-(2-chloroethanesulfonyl)benzonitrile would proceed analogously, with the alcohol's oxygen atom acting as the nucleophile.

| Sulfonyl Chloride Analogue | Nucleophile (Alcohol) | Conditions | Product Type | Typical Yield |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Ethanol (B145695) | Pyridine, 0 °C to RT | Ethyl benzenesulfonate | High |

| p-Toluenesulfonyl chloride | Methanol | Triethylamine, CH₂Cl₂ | Methyl p-toluenesulfonate | >95% |

| Methanesulfonyl chloride | Isopropanol | Pyridine, CH₂Cl₂ | Isopropyl methanesulfonate | High |

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely used method for the synthesis of sulfonamides. wikipedia.orgcbijournal.com This reaction, often conducted in the presence of a base like pyridine to sequester the HCl byproduct, is the foundation of the Hinsberg test, a classical chemical test for the differentiation of primary, secondary, and tertiary amines. wikipedia.orgcbijournal.com this compound is expected to react efficiently with a broad range of amines to produce the corresponding N-substituted sulfonamides. This transformation is of significant interest in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. cbijournal.comresearchgate.net

| Sulfonyl Chloride Analogue | Nucleophile (Amine) | Conditions | Product Type | Typical Yield |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Pyridine, 0 °C to RT | N-Phenylbenzenesulfonamide | Quantitative cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine, 0 °C to RT | N,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide | Quantitative cbijournal.com |

| Benzenesulfonyl chloride | Diethylamine | Aqueous NaOH | N,N-Diethylbenzenesulfonamide | High |

The direct reaction of a sulfonyl chloride with a thiol (R-SH) does not typically yield a sulfone (R-SO₂-R'). Instead, the more common product is a thiosulfonate (R-SO₂-S-R'). However, the synthesis of sulfonyl chlorides from thiols via oxidative chlorination is a well-established process. organic-chemistry.orglookchem.comorganic-chemistry.org

To form a sulfone from a sulfonyl chloride, the thiol is generally first converted into a more suitable nucleophile, such as a sodium sulfinate (R-SO₂Na), which then displaces the chloride from the sulfonyl chloride. A more direct route to sulfones involves the use of organometallic reagents, as detailed in the following section.

The formation of a carbon-sulfur bond to create sulfones can be achieved by reacting sulfonyl chlorides with organometallic reagents. While highly reactive organometallics like Grignard reagents can be problematic, other variants have proven effective. For instance, copper-catalyzed cross-coupling reactions of organozinc reagents with sulfonyl chlorides provide a direct and efficient route to variously substituted sulfones under mild conditions. rsc.org This method is valued for its functional group tolerance. rsc.org Similarly, arenesulfonyl fluorides, which are closely related to sulfonyl chlorides, have been shown to react with organometallic reagents to produce sulfones. acs.org Therefore, this compound would likely react with suitable organozinc or organocuprate reagents to form the corresponding sulfones.

| Sulfonyl Chloride Analogue | Organometallic Reagent | Conditions | Product Type | Typical Yield |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Phenylzinc chloride | CuI (catalyst), THF, RT | Diphenyl sulfone | 91% rsc.org |

| p-Toluenesulfonyl chloride | Ethylzinc bromide | CuI (catalyst), THF, RT | Ethyl tolyl sulfone | 82% rsc.org |

| 4-Chlorobenzenesulfonyl chloride | Phenylzinc chloride | CuI (catalyst), THF, RT | 4-Chlorophenyl phenyl sulfone | 85% rsc.org |

Radical Mediated Transformations of the Sulfonyl Chloride

Beyond their role in nucleophilic substitutions, sulfonyl chlorides can also serve as precursors to sulfonyl and aryl radicals under appropriate conditions. magtech.com.cn The S-Cl bond can be cleaved homolytically, often initiated by heat, light, or a radical initiator. A significant radical pathway for arenesulfonyl chlorides is the desulfonylation reaction, where the molecule loses sulfur dioxide (SO₂) to generate an aryl radical. This radical can then participate in various bond-forming reactions, such as the arylation of alkenes or arenes. magtech.com.cn

Furthermore, arenesulfonyl chlorides can undergo radical addition-translocation-cyclization processes. For example, they have been used in reactions with terminal alkynes to form arenesulfonylmethylcyclopentanes, demonstrating a radical-mediated C-H activation process. researcher.life These radical pathways offer a complementary set of transformations to the more common ionic reactions of sulfonyl chlorides.

Mechanistic Investigations of Sulfene (B1252967) Intermediate Formation

The formation of a sulfene intermediate (H₂C=SO₂) from the 2-chloroethylsulfonyl group represents a significant, albeit transient, reaction pathway for this compound, particularly under basic conditions. This transformation proceeds via an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism.

The process is initiated by the abstraction of a proton from the α-carbon (the carbon adjacent to the sulfonyl group) by a base. The potent electron-withdrawing nature of the adjacent sulfonyl group significantly increases the acidity of these α-protons, facilitating their removal to form a carbanion. This carbanion is the conjugate base from which the mechanism derives its name. The subsequent and typically rapid step is the expulsion of the chloride ion from the β-carbon. This elimination of HCl results in the formation of the highly reactive sulfene intermediate, 4-(sulfenomethyl)benzonitrile.

Due to their extreme reactivity, sulfenes are not isolated but are trapped in situ by any available nucleophiles or undergo rapid oligomerization. The presence of a nucleophile, such as an alcohol or amine, in the reaction mixture would lead to the formation of the corresponding esters or sulfonamides, providing indirect evidence of the sulfene's formation.

Table 1: Key Steps in Sulfene Intermediate Formation

| Step | Description | Intermediate/Product |

| 1. Proton Abstraction | A base removes a proton from the carbon alpha to the sulfonyl group. | Carbanion |

| 2. Elimination | The resulting carbanion eliminates a chloride ion from the beta-position. | Sulfene Intermediate |

| 3. Trapping/Reaction | The highly reactive sulfene is trapped by a nucleophile present in the medium. | Sulfonate Ester/Sulfonamide |

Reactions Involving the Chloroethyl Moiety

The 2-chloroethyl group is a primary site of reactivity in this compound, susceptible to nucleophilic attack, elimination, and cyclization reactions.

Nucleophilic Substitution at the Alkyl Halide Center

The carbon atom bonded to the chlorine is electrophilic and is a target for a variety of nucleophiles. This reactivity is enhanced by the strong electron-withdrawing effect of the neighboring sulfonyl group. Reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon, and the chloride ion is displaced in a single, concerted step.

A wide range of nucleophiles can participate in this reaction, including amines, alkoxides, and thiolates, leading to the formation of diverse derivatives. For instance, reaction with a primary or secondary amine would yield the corresponding N-substituted aminoethylsulfonylbenzonitrile.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Amine | Diethylamine | N,N-Diethylaminoethylsulfonyl derivative |

| Alkoxide | Sodium Methoxide | Methoxyethylsulfonyl derivative |

| Thiolate | Sodium Thiophenoxide | Phenylthioethylsulfonyl derivative |

| Azide | Sodium Azide | Azidoethylsulfonyl derivative |

The rate of these substitution reactions is influenced by the strength of the nucleophile, the solvent, and the temperature. Polar aprotic solvents are generally favored for SN2 reactions.

Elimination Reactions Leading to Unsaturated Sulfonyl Derivatives

In the presence of a base, this compound can undergo an elimination reaction to form an unsaturated sulfonyl derivative. This reaction competes with nucleophilic substitution, with the outcome often depending on the nature of the base and the reaction conditions. chemistrysteps.comlibretexts.org Strong, sterically hindered bases favor elimination, as they are poor nucleophiles.

The predominant mechanism is typically a bimolecular elimination (E2), which involves a single, concerted step. dalalinstitute.com The base removes a proton from the carbon atom adjacent to the sulfonyl group (the α-carbon), while simultaneously, the C-Cl bond on the neighboring carbon (the β-carbon) breaks, and a double bond forms between the α and β carbons. dalalinstitute.com This process results in the formation of 4-(vinylsulfonyl)benzonitrile.

The E1 (unimolecular elimination) mechanism is less likely for this primary alkyl halide unless conditions strongly favor carbocation formation, which is generally not the case. chemistrysteps.comlibretexts.org The E2 pathway is favored by strong bases like potassium tert-butoxide or sodium ethoxide. chemistrysteps.com

Table 3: Factors Favoring E2 Elimination over SN2 Substitution

| Factor | Condition Favoring E2 | Rationale |

| Base Strength | Strong Base (e.g., t-BuOK, EtO⁻) | A strong base is required for the concerted proton abstraction. |

| Steric Hindrance | Sterically Hindered Base | Hindered bases are poor nucleophiles, thus disfavoring SN2. |

| Temperature | Higher Temperatures | Elimination reactions have higher activation energy and are favored by heat. |

| Solvent | Less Polar Solvents | Polar aprotic solvents can favor SN2; less polar environments can favor E2. |

Intramolecular Cyclization Pathways

The structure of this compound allows for the possibility of intramolecular cyclization reactions, where one part of the molecule reacts with another. wikipedia.org A notable potential pathway, especially under basic conditions, is the Thorpe-Ziegler reaction. buchler-gmbh.comwikipedia.orgchem-station.com This reaction typically involves the intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. buchler-gmbh.comwikipedia.org

While the target compound is not a dinitrile, an analogous intramolecular reaction could be envisioned. A strong base could deprotonate the carbon alpha to the sulfonyl group, creating a carbanion. This carbanion could then act as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. This type of cyclization would lead to the formation of a five-membered ring containing a sulfonyl group and an imine, which could be subsequently hydrolyzed. The feasibility of this pathway depends on the geometric accessibility of the reacting centers and the relative rates of competing intermolecular reactions. researchgate.netsynarchive.com

Other potential cyclization routes could involve radical-mediated pathways or acid-catalyzed processes, leading to the formation of various heterocyclic systems. thieme-connect.denih.gov However, such reactions would require specific reagents and conditions to initiate the cyclization.

Reactivity of the Benzonitrile (B105546) Group

The benzonitrile group is a versatile functional group that can undergo several transformations, most notably hydrolysis to either an amide or a carboxylic acid.

Hydrolysis and Related Transformations to Carboxylic Acids and Amides

The nitrile group (-C≡N) of this compound can be hydrolyzed under either acidic or basic conditions. nih.gov The course of the reaction can often be controlled to yield either the corresponding amide or the carboxylic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. nih.gov This initial attack forms an imidic acid intermediate, which then tautomerizes to an amide. If the reaction is allowed to proceed under forcing conditions (e.g., concentrated acid, prolonged heating), the amide will be further hydrolyzed to the corresponding carboxylic acid, 4-(2-chloroethanesulfonyl)benzoic acid, and an ammonium (B1175870) salt. nih.gov Milder conditions may allow for the isolation of the intermediate, 4-(2-chloroethanesulfonyl)benzamide.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. nih.gov A series of proton transfers involving water results in the formation of an amide intermediate. Similar to the acid-catalyzed process, prolonged reaction time and heat will lead to the further hydrolysis of the amide to the carboxylate salt, 4-(2-chloroethanesulfonyl)benzoate. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. nih.gov

The electron-withdrawing sulfonyl group at the para position is expected to facilitate nucleophilic attack on the nitrile carbon, thereby potentially increasing the rate of hydrolysis compared to unsubstituted benzonitrile.

Table 4: Products of Benzonitrile Hydrolysis

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

| Mild Acidic Hydrolysis | 4-(2-Chloroethanesulfonyl)benzamide | 4-(2-Chloroethanesulfonyl)benzamide |

| Strong Acidic Hydrolysis | 4-(2-Chloroethanesulfonyl)benzamide | 4-(2-Chloroethanesulfonyl)benzoic Acid |

| Mild Basic Hydrolysis | 4-(2-Chloroethanesulfonyl)benzamide | 4-(2-Chloroethanesulfonyl)benzamide |

| Strong Basic Hydrolysis | 4-(2-Chloroethanesulfonyl)benzamide | 4-(2-Chloroethanesulfonyl)benzoic Acid |

Reduction Reactions to Amines and Aldehydes

The nitrile group of this compound is susceptible to reduction, offering pathways to primary amines and, under specific conditions, aldehydes.

Reduction to Amines: The catalytic hydrogenation of nitriles is a well-established and efficient method for the synthesis of primary amines. For this compound, this transformation would yield 4-(2-Chloroethanesulfonyl)benzylamine. This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. researchgate.net

Commonly employed catalysts for the hydrogenation of benzonitriles include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.netresearchgate.net The reaction generally proceeds through an imine intermediate, which is further reduced to the amine. researchgate.net A consecutive reaction sequence is often observed where the benzonitrile is first hydrogenated to the benzylamine (B48309), which can then undergo subsequent hydrogenolysis under harsher conditions, potentially leading to cleavage of the C-S bond or other side reactions. digitellinc.com

To optimize the selectivity for the primary amine and minimize side products, reaction conditions such as solvent, temperature, and pressure must be carefully controlled. researchgate.net For instance, continuous-flow transfer hydrogenation using a palladium on carbon catalyst with a hydrogen donor like triethylammonium (B8662869) formate (B1220265) has been demonstrated as a safe and effective method for converting benzonitrile to benzylamine. rsc.orgqub.ac.uk The choice of solvent is critical, with protic solvents like ethanol sometimes enhancing both catalyst activity and lifetime. qub.ac.uk

Table 1: Typical Catalytic Systems for Benzonitrile Reduction to Benzylamine

| Catalyst | Hydrogen Source | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ Gas | - | Hydrogenation to benzylamine followed by hydrogenolysis to toluene. | researchgate.netdigitellinc.com |

| Platinum on Carbon (Pt/C) | H₂ Gas | - | Good conversion and high selectivity for primary amines. | researchgate.net |

| Ruthenium complexes | H₂ Gas | Aqueous/Organic Biphase | High activity and selectivity under optimized conditions. | researchgate.net |

Reduction to Aldehydes: The reduction of nitriles to aldehydes is a more challenging transformation as it requires stopping the reduction at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Over-reduction to the amine is a common side reaction.

A standard method for this conversion is the Stephen aldehyde synthesis, which involves the formation of an iminium salt with tin(II) chloride and HCl, followed by hydrolysis. Another common method involves the use of reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. While specific studies on the reduction of this compound to the corresponding aldehyde were not found, this general methodology is widely applied for the synthesis of aldehydes from various nitriles. The electron-withdrawing nature of the chloroethanesulfonyl group might influence the reactivity of the nitrile towards these reducing agents.

Coordination Chemistry of the Nitrile Ligand

The nitrile group in this compound possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a ligand in coordination complexes with transition metals. Benzonitrile and its derivatives are known to form stable complexes with a variety of metal centers.

The coordination typically occurs in an end-on fashion (η¹) through the nitrogen lone pair. The electronic properties of the substituent on the benzonitrile ring significantly influence the donor-acceptor properties of the ligand. The 4-(2-chloroethanesulfonyl) group is strongly electron-withdrawing, which would decrease the electron density on the nitrile nitrogen. This reduction in basicity would likely result in weaker σ-donation to the metal center compared to unsubstituted benzonitrile or benzonitriles with electron-donating groups.

Studies on the coordination chemistry of 4-aminobenzonitrile (B131773), which has an electron-donating group, have shown its ability to form mononuclear complexes and coordination polymers with metals like platinum, zinc, copper, and cadmium. researchgate.net In these structures, the 4-aminobenzonitrile ligand coordinates to the metal centers, and the dimensionality of the resulting structure is influenced by other coordinating species like anions and solvent molecules. researchgate.net

By analogy, this compound is expected to coordinate with various transition metals. The electron-withdrawing sulfonyl group would enhance the π-acceptor character of the nitrile ligand, which could be a significant factor in stabilizing complexes with electron-rich, low-valent metals. The specific nature of the resulting complexes, their geometry, and stability would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Cycloaddition Reactions Involving the Cyano Group

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to construct various heterocyclic systems. The reactivity of the cyano group in this compound is expected to be influenced by the potent electron-withdrawing effect of the para-sulfonyl substituent.

A prominent example of such reactions is the [3+2] cycloaddition with 1,3-dipoles. For instance, nitriles react with azides to form tetrazoles and with nitrile oxides to yield 1,2,4-oxadiazoles. The reaction of benzonitrile oxide with various dipolarophiles is a known method for forming five-membered heterocycles. rsc.org Similarly, cycloadditions of heterocyclic azides with activated nitriles have been used to synthesize C,N-diheteroarylcarbamidines, proceeding through a triazole intermediate. beilstein-journals.org

The electron-deficient nature of the nitrile in this compound would make it a more reactive partner in cycloadditions with electron-rich dipoles. While direct experimental data on this specific compound is limited, the general reactivity patterns of sulfonyl-activated unsaturated systems suggest enhanced reactivity in cycloaddition reactions. For example, acetylenic and dienyl sulfones are known to be potent dienophiles and dipolarophiles in [4+2] and [3+2] cycloadditions, respectively. acs.org This principle suggests that the sulfonyl group in this compound would activate the nitrile group for similar transformations.

Intermolecular Addition Reactions with Unsaturated Systems

Electrophilic and Radical Additions to Aromatic and Heteroaromatic Substrates

The this compound molecule could potentially serve as a reagent for the functionalization of other aromatic and heteroaromatic systems, although this is not its most common application.

Under Friedel-Crafts type conditions, the chloroethanesulfonyl group might act as an electrophile. Cleavage of the C-Cl bond, potentially assisted by a Lewis acid, could generate a cationic species that then undergoes electrophilic aromatic substitution. However, the strong deactivating effect of the sulfonyl group would make such a reaction challenging.

Alternatively, radical pathways could be employed. Homolytic cleavage of the C-Cl or S-C bonds, induced by heat or light, could generate radical intermediates. These radicals could then add to aromatic or heteroaromatic rings. For example, iron-catalyzed cross-coupling reactions between alkenes and benzyl (B1604629) bromides proceed via radical intermediates, demonstrating a pathway for forming C-C bonds with unsaturated systems. nih.gov A similar radical-based strategy might be adaptable for additions to aromatic substrates.

Reactions with Imines, Aldehydes, and Ketones

The reactivity of this compound with imines, aldehydes, and ketones can be considered from two perspectives: reactions involving the nitrile group and reactions involving the chloroethanesulfonyl moiety.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. While aldehydes and ketones are not typically strong enough nucleophiles on their own, their corresponding enolates (generated under basic conditions) could potentially add to the nitrile.

More plausibly, the α-protons to the sulfonyl group (on the ethyl chain) are acidic and can be removed by a base. The resulting carbanion is a potent nucleophile that could participate in aldol-type condensation reactions with aldehydes and ketones. This would lead to the formation of a β-hydroxy sulfone derivative, which could subsequently undergo elimination to form an α,β-unsaturated sulfone. This pathway is a common strategy for forming carbon-carbon bonds using sulfones. Reactions of aldehyde tosylhydrazones with α-magnesio sulfones have been developed as an olefination method, highlighting the utility of sulfone-stabilized carbanions in reacting with carbonyl-derived species. nih.gov

Stereoselective and Regioselective Transformations of this compound

The presence of the electron-withdrawing sulfonyl and cyano groups activates the vinyl moiety in the in situ-generated 4-cyanophenyl vinyl sulfone, making it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions. The regioselectivity and stereoselectivity of these transformations are often dictated by the nature of the attacking nucleophile, the catalyst employed, and the reaction conditions.

A primary transformation of this compound involves its conversion to 4-cyanophenyl vinyl sulfone through base-mediated elimination of hydrogen chloride. This vinyl sulfone is a versatile precursor for a range of stereoselective and regioselective reactions.

Asymmetric Michael Additions

The electron-deficient nature of the double bond in 4-cyanophenyl vinyl sulfone makes it a prime candidate for asymmetric Michael additions. In these reactions, chiral catalysts are employed to control the stereochemical outcome, leading to the formation of enantiomerically enriched products. While specific studies on 4-cyanophenyl vinyl sulfone are not extensively documented in publicly available literature, the general principles of asymmetric Michael additions to vinyl sulfones can be applied.

For instance, the use of chiral organocatalysts, such as secondary amines derived from cinchona alkaloids or prolinol ethers, can facilitate the enantioselective addition of various nucleophiles, including malonates, nitroalkanes, and thiols. The catalyst forms a chiral iminium ion or enamine intermediate, which then directs the nucleophilic attack to one face of the vinyl sulfone, resulting in high enantioselectivity.

Table 1: Hypothetical Asymmetric Michael Addition to 4-Cyanophenyl Vinyl Sulfone

| Entry | Nucleophile | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Diethyl malonate | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | -20 | >95 | >90 |

| 2 | Nitromethane | Cinchonidine-derived thiourea | CH2Cl2 | 0 | >90 | >85 |

| 3 | Thiophenol | Prolinol silyl (B83357) ether | THF | -40 | >98 | >92 |

Regioselective Cycloaddition Reactions

Vinyl sulfones are also valuable dienophiles in Diels-Alder reactions, where their reactivity and the regioselectivity of the cycloaddition are influenced by the substituents on the diene and the dienophile. The electron-withdrawing 4-cyanophenylsulfonyl group strongly activates the double bond for [4+2] cycloadditions.

The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. In the reaction of 4-cyanophenyl vinyl sulfone with an unsymmetrical diene, the "ortho" and "para" isomers are generally favored, in accordance with the established principles of the Diels-Alder reaction. The use of Lewis acid catalysts can enhance both the reaction rate and the regioselectivity.

Furthermore, 4-cyanophenyl vinyl sulfone can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings. The regioselectivity of these reactions is also controlled by the electronic and steric properties of the reactants.

Table 2: Potential Regioselective Cycloaddition Reactions of 4-Cyanophenyl Vinyl Sulfone

| Reaction Type | Reactant | Catalyst/Conditions | Major Regioisomer |

| Diels-Alder | 1-Methoxy-1,3-butadiene | Heat | 4-(4-cyanophenylsulfonyl)-5-methoxycyclohex-1-ene |

| [3+2] Cycloaddition | Phenyl azide | Heat | 1-phenyl-4-(4-cyanophenylsulfonyl)-1H-1,2,3-triazole |

| [3+2] Cycloaddition | Benzonitrile oxide | Room Temperature | 3-phenyl-5-(4-cyanophenylsulfonyl)isoxazole |

Note: This table illustrates expected regiochemical outcomes based on the known reactivity of vinyl sulfones.

Advanced Spectroscopic and Analytical Methodologies for 4 2 Chloroethanesulfonyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(2-Chloroethanesulfonyl)benzonitrile, providing detailed information about the connectivity and chemical environment of each proton and carbon atom in the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, with electron-withdrawing groups like the sulfone (-SO₂-) and nitrile (-CN) causing deshielding and shifting signals to a higher frequency (downfield).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The para-substituted benzene (B151609) ring typically presents as an AA'BB' system, which often simplifies to two distinct doublets under standard resolution. The two methylene (B1212753) groups (-CH₂-) of the chloroethyl chain appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The signals include four from the aromatic ring (two quaternary and two proton-bearing carbons), one from the nitrile functional group, and two from the aliphatic ethyl chain.

Predicted ¹H and ¹³C NMR Data The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants for this compound, based on established chemical principles and data from analogous structures.

| Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃) | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -SO₂-) | ~ 8.10 | Doublet (d) | ~ 8.5 |

| Aromatic H (ortho to -CN) | ~ 7.90 | Doublet (d) | ~ 8.5 |

| -SO₂-CH₂- | ~ 3.85 | Triplet (t) | ~ 7.0 |

| -CH₂-Cl | ~ 4.05 | Triplet (t) | ~ 7.0 |

| Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃) | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (-SO₂-) | ~ 144.0 |

| Aromatic CH (ortho to -SO₂-) | ~ 129.5 |

| Aromatic CH (ortho to -CN) | ~ 133.0 |

| Quaternary C (-CN) | ~ 116.5 |

| Nitrile (-C≡N) | ~ 117.5 |

| -SO₂-CH₂- | ~ 58.0 |

| -CH₂-Cl | ~ 39.0 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. emerypharma.comoxinst.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. oxinst.com For this compound, the key cross-peak would appear between the two methylene triplets of the chloroethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would show correlations between the aromatic protons and their respective carbons, and the aliphatic protons with their corresponding methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is vital for connecting different fragments of the molecule. Key correlations would include the coupling from the -SO₂-CH ₂- protons to the aromatic quaternary carbon attached to the sulfone group, and from the aromatic protons to adjacent and ipso-carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity. While less critical for a relatively rigid molecule like this, it can confirm spatial relationships, such as between the protons of the ethyl chain and the adjacent aromatic protons.

| Table 3: Expected Key 2D NMR Correlations for this compound | ||

|---|---|---|

| Experiment | Correlated Nuclei | Structural Information Confirmed |

| COSY | -SO₂-CH₂- ↔ -CH₂-Cl | Connectivity of the chloroethyl group. |

| HSQC | Aromatic H ↔ Aromatic CH -SO₂-CH₂- ↔ -SO₂-CH₂- -CH₂-Cl ↔ -CH₂-Cl | Direct C-H attachments. |

| HMBC | -SO₂-CH₂- ↔ Aromatic C-SO₂- Aromatic H ↔ Quaternary C-CN | Connection of the sulfonyl group to the ring. Relative positions of aromatic protons and nitrile group. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. researchgate.net

Different ionization techniques can be employed to generate ions from the molecule.

ESI-MS: As a soft ionization technique, ESI is ideal for determining the molecular weight of thermally labile compounds. nih.gov It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ in positive ion mode. nih.gov These quasi-molecular ions provide clear evidence of the molecular mass.

EI-MS: Electron ionization is a higher-energy technique that causes extensive fragmentation of the molecule. nih.gov While the molecular ion ([M]⁺˙) may be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. nih.govnist.gov The fragmentation of this compound would likely involve characteristic losses of the chloroethyl side chain and the sulfone group. dtic.mil

Proposed EI-MS Fragmentation: Key fragmentation pathways would involve cleavage of the C-S and C-Cl bonds, as well as the loss of small, stable neutral molecules like SO₂.

| Table 4: Predicted Major Fragments in EI-MS of this compound | ||

|---|---|---|

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 166 | [M - SO₂]⁺˙ | SO₂ |

| 165 | [M - CH₂CH₂Cl]⁺ | •CH₂CH₂Cl |

| 102 | [C₇H₄N]⁺ | •SO₂CH₂CH₂Cl |

| 63 | [CH₂CH₂Cl]⁺ | •C₇H₄N(SO₂) |

HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a molecule's elemental composition. mdpi.comnih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound (C₉H₈ClNO₂S) is 228.99643 Da. uni.lu HRMS would confirm this mass, validating the molecular formula.

| Table 5: HRMS Data for this compound uni.lu | ||

|---|---|---|

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| C₉H₉ClNO₂S | [M+H]⁺ | 230.00371 |

| C₉H₈ClNO₂SNa | [M+Na]⁺ | 251.98565 |

| C₉H₇ClNO₂S | [M-H]⁻ | 227.98915 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of the functional groups present. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrations. It is particularly sensitive to polar bonds like C=O, O-H, and S=O.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). irdg.org It is highly sensitive to non-polar, symmetric bonds and functional groups, such as C=C, C≡C, and C≡N. irdg.org

For this compound, these techniques would identify the key functional groups: the nitrile, the sulfone, the aromatic ring, and the alkyl chloride. The nitrile (C≡N) stretch is expected to be a sharp, strong band in the Raman spectrum and of medium intensity in the IR spectrum. researchgate.net The sulfone group will show two very strong, characteristic stretching bands in the IR spectrum.

| Table 6: Characteristic Vibrational Frequencies for this compound | |||

|---|---|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Medium, Sharp | Strong |

| Aromatic C=C Stretch | 1610 - 1580 | Medium-Strong | Strong |

| Sulfone (SO₂) Asymmetric Stretch | 1350 - 1300 | Strong | Medium |

| Sulfone (SO₂) Symmetric Stretch | 1160 - 1120 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend (p-subst.) | 850 - 800 | Strong | Weak |

| C-Cl Stretch | 750 - 650 | Medium-Strong | Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating, identifying, and quantifying components within a mixture. For a compound like this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve critical roles in its analytical assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally unstable compounds. amazonaws.com The development of a robust HPLC method for this compound involves the systematic optimization of several key chromatographic parameters to achieve adequate separation from impurities and degradation products. amazonaws.comscispace.com

The process begins with understanding the physicochemical properties of the molecule, such as its polarity, solubility, and UV absorbance characteristics, which are dictated by the benzonitrile (B105546) and chloroethanesulfonyl functional groups. amazonaws.com A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature.

Key aspects of method development include:

Column Selection: A C18 or C8 column is often selected for reversed-phase chromatography, providing a hydrophobic stationary phase for the retention of moderately polar organic compounds. wu.ac.thmdpi.com The choice of column dimensions and particle size will influence efficiency and analysis time. amazonaws.com

Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention time and resolution. mdpi.comsemanticscholar.org The pH of the aqueous component can be adjusted with buffers (e.g., phosphate, acetate) to control the ionization state of the analyte if it has acidic or basic properties, although this compound is neutral. mdpi.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a range of polarities. scispace.com

Detector Selection: A photodiode array (PDA) or UV-Vis detector is suitable for detecting the benzonitrile chromophore. scispace.comwu.ac.th A wavelength scan would determine the optimal wavelength for maximum absorbance, likely around 240-265 nm. scispace.comwu.ac.th

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust. amazonaws.comwu.ac.th

A hypothetical optimized RP-HPLC method for this compound might involve the parameters outlined in the table below.

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retention. |

| Mobile Phase | A: Water; B: Acetonitrile | Standard reversed-phase solvents. |

| Elution | Gradient | To ensure separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

| Detector | PDA/UV at ~240 nm | Detection of the aromatic benzonitrile moiety. scispace.com |

| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. dss.go.th For a compound like this compound, direct GC analysis can be challenging due to its relatively high molecular weight and potential for thermal degradation in the hot injector port. dss.go.th However, GC coupled with mass spectrometry (GC-MS) is highly valuable for identifying volatile impurities or for analyzing the compound after conversion to a more volatile and thermally stable derivative. nih.gov

Method development for GC analysis would focus on:

Injector and Column Selection: A split/splitless injector is common. To minimize thermal degradation, a cool on-column injection technique or the use of a deactivated injector liner might be necessary. dss.go.th A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-35ms) would be suitable for separating the compound or its derivatives. nih.gov

Temperature Programming: The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the analytes based on their boiling points. nih.gov

Carrier Gas: Helium is a common carrier gas, with flow rates optimized for the best separation efficiency. dss.go.th

Detection: Mass spectrometry (MS) is the preferred detector due to its high sensitivity and ability to provide structural information for peak identification. nih.gov

Analysis would likely proceed by first derivatizing the compound to increase its volatility, as discussed in the following section.

Derivatization Strategies for Enhanced Chromatographic-Mass Spectrometric Detection

Chemical derivatization is a process where the analyte is reacted with a reagent to change its chemical structure, thereby improving its analytical properties. nih.gov This strategy is crucial for enhancing the performance of both HPLC and GC analyses, particularly when coupled with mass spectrometry. ddtjournal.compsu.edu

For this compound, derivatization could be employed to:

Increase Volatility for GC: To make the molecule more suitable for GC analysis, the sulfonyl group could potentially be modified, although this is less common. A more likely approach would be to analyze derivatives formed from reaction precursors or degradation products.

Enhance Ionization for LC-MS: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce a readily ionizable group to the molecule, significantly enhancing detection sensitivity. ddtjournal.com Reagents that introduce a permanently charged group or a group that is easily protonated or deprotonated are ideal.

Improve Chromatographic Separation: Derivatization can alter the polarity of a molecule, which can improve its retention characteristics and peak shape in either HPLC or GC. nih.gov

An example of a derivatization strategy for a related functional group is the reaction of amines or alcohols with reagents like dansyl chloride or pentafluorobenzoyl chloride to create derivatives with high sensitivity for fluorescence or electron capture detection, respectively. ddtjournal.compsu.edu While this compound lacks these common functional groups, specific strategies could be developed to target the sulfonyl moiety or to analyze precursors that contain more reactive functional groups. For instance, if analyzing for trace amounts, a precursor amine could be derivatized to improve detection limits significantly. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. caltech.edu For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure and detailed information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced is unique to the crystal's internal structure. caltech.edu Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined. researchgate.net

The data obtained from an X-ray crystallographic analysis are extensive and provide a wealth of structural information. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of data that would be obtained, using a related benzonitrile derivative, 4-(Chloromethyl)benzonitrile, as an example. researchgate.net

| Parameter | Example Data for a Related Compound (4-(Chloromethyl)benzonitrile) researchgate.net | Information Provided |

| Crystal System | Orthorhombic | The basic geometric shape of the unit cell. |

| Space Group | Pnma | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | a = 20.3965(7) Å, b = 7.8164(3) Å, c = 4.5015(2) Å | The lengths of the unit cell edges. |

| Unit Cell Volume (V) | 717.66(5) ų | The volume of the repeating unit of the crystal lattice. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density | 1.403 Mg/m³ | The density of the crystal, calculated from the structure. |

| R-factor (Rgt(F)) | 0.0265 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This structural information is invaluable for understanding the molecule's physical properties and how it packs in the solid state, which can influence factors like solubility and stability. researchgate.neteurjchem.com

Computational Chemistry and Molecular Modeling Studies of 4 2 Chloroethanesulfonyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about electron distribution and energy.

The first step in the computational analysis of 4-(2-Chloroethanesulfonyl)benzonitrile involves the optimization of its molecular geometry. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. derpharmachemica.com This process seeks the lowest energy conformation of the molecule, providing a realistic three-dimensional structure.

The optimization process for this compound would likely reveal the geometric parameters of the benzonitrile (B105546) ring and the chloroethanesulfonyl side chain. The planarity of the benzene (B151609) ring and the orientation of the sulfonyl group relative to the ring are key structural features that can be precisely determined. The calculated total energy of the optimized structure is a crucial piece of data, serving as a baseline for stability comparisons with other isomers or derivatives.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| S=O | 1.45 Å | |

| C-Cl | 1.80 Å | |

| C≡N | 1.15 Å | |

| Bond Angle | C-S-O | 108.5° |

| O-S-O | 120.0° | |

| C-C-C (ring) | ~120° | |

| Dihedral Angle | C-C-S-C | ~90° |

Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the benzonitrile ring, which is electron-rich. Conversely, the LUMO is likely to be distributed over the electron-withdrawing sulfonyl group and the nitrile moiety.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. In this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group would exhibit negative electrostatic potential, making them likely sites for interaction with electrophiles. The hydrogen atoms of the benzene ring and the ethyl group would show positive potential.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are hypothetical and serve to illustrate the concept.

DFT calculations are also powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathways, locate transition state structures, and calculate activation energies. For instance, the nucleophilic substitution of the chlorine atom in this compound is a plausible reaction. Computational studies can model the approach of a nucleophile, the formation of a transition state, and the departure of the chloride ion. researchgate.net

The calculated energy profile for such a reaction would reveal the energy barrier that must be overcome for the reaction to proceed, providing valuable kinetic information. This predictive capability is instrumental in understanding and optimizing synthetic routes.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently adopted shapes. The flexibility of the chloroethanesulfonyl side chain, particularly the rotation around the C-S and C-C bonds, can be investigated. These simulations are often performed in a simulated solvent environment to mimic real-world conditions, providing a more accurate picture of the molecule's behavior in solution.

Computational Design of Novel Derivatives and Reaction Optimization

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the rational design of new molecules with desired properties. By systematically modifying the structure of this compound in silico—for example, by substituting the chlorine atom or adding functional groups to the benzonitrile ring—it is possible to predict how these changes will affect its electronic properties, reactivity, and biological activity. researchgate.netnih.gov

For instance, if the goal is to enhance the reactivity of the chloroethyl group, substituents can be computationally screened for their ability to lower the LUMO energy or alter the electrostatic potential at the reaction center. This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

In Silico Screening and Library Design for Chemical Space Exploration

In silico screening involves the use of computational methods to rapidly assess large libraries of virtual compounds for their potential to interact with a biological target or to possess certain physicochemical properties. Starting with the this compound scaffold, vast virtual libraries of derivatives can be generated by adding a wide array of chemical substituents.

These libraries can then be screened for properties such as drug-likeness (e.g., adherence to Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov Molecular docking, a key in silico screening technique, can be used to predict the binding affinity of these derivatives to a specific protein target, thereby identifying promising candidates for further investigation. This approach allows for a broad exploration of the chemical space around the parent molecule, accelerating the discovery of novel compounds with enhanced functionalities.

Applications of 4 2 Chloroethanesulfonyl Benzonitrile in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The primary role of 4-(2-Chloroethanesulfonyl)benzonitrile in organic synthesis is that of a versatile intermediate. Its molecular structure contains multiple reactive sites that can be addressed selectively to build more complex molecules. The 2-chloroethyl group is particularly significant, as the chlorine atom acts as an effective leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of nucleophiles, including amines, thiols, and alcohols, thereby coupling the 4-cyanophenylsulfonyl moiety to other molecular fragments.

Furthermore, the nitrile group (-C≡N) is a key functional handle that can undergo a variety of chemical transformations. It can be hydrolyzed to form a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to construct nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. nih.gov This dual reactivity—at the chloroethyl chain and the nitrile group—enables chemists to use this compound as a linchpin to connect different molecular components and elaborate upon the core structure in a stepwise fashion, facilitating the assembly of complex, multi-functional molecular architectures.

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Position | Common Transformations | Potential Applications |

|---|---|---|---|

| Nitrile (-C≡N) | Para to sulfonyl | Hydrolysis to carboxylic acid, reduction to amine, cycloaddition | Synthesis of heterocycles, amides, amines |

| Sulfonyl (-SO₂) | Para to nitrile | Electron-withdrawing, activates ring | Modulates electronic properties, precursor to sulfonamides nih.gov |

| 2-Chloroethyl (-CH₂CH₂Cl) | Attached to sulfonyl | Nucleophilic substitution, elimination to vinyl sulfone | Linker for molecular fragments, monomer precursor |

Integration into Polymer and Macromolecular Chemistry

In the field of polymer science, this compound serves as a valuable monomer precursor and a modifying agent for creating functional polymers. The 2-chloroethyl group can be chemically transformed, typically through an elimination reaction (dehydrochlorination), to generate a vinylsulfone moiety. This resulting vinylsulfone monomer can then be polymerized, often via radical polymerization techniques, to produce polymers with pendant 4-cyanophenylsulfonyl groups. These polar side chains can impart specific properties to the polymer, such as altered solubility, increased thermal stability, and unique dielectric characteristics.